molecular formula C21H34O3 B1246360 Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate

Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate

Cat. No. B1246360
M. Wt: 334.5 g/mol
InChI Key: OZKZRNXTERFDEC-WGBGRZMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-HETE methyl ester is a methyl ester resulting from the formal condensation of the carboxy group of (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid (20-HETE) with methanol. It is a fatty acid methyl ester, an omega-hydroxy fatty ester and a polyunsaturated fatty ester. It derives from a 20-HETE.

Scientific Research Applications

Cytochrome P450-mediated Oxygenation

  • Polyunsaturated fatty acids, including compounds structurally related to Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate, are oxygenated by cytochrome P450 enzymes. This process generates hydroxy and epoxy fatty acids, which are important in various metabolic pathways (Oliw, Bylund, & Herman, 1996).

Template for Endocannabinoid Analogues

  • Methyl-substituted arachidonic acid derivatives, which are closely related to the mentioned compound, have been synthesized as templates for developing novel endocannabinoid analogues. These compounds have shown high affinity for cannabinoid receptors (Papahatjis et al., 2010).

Synthesis of Hydroxy and Hydroperoxide Derivatives

  • The synthesis of hydroxy and hydroperoxide derivatives of compounds structurally similar to Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate has been achieved. These derivatives are essential for understanding the chemical properties and potential biological functions of these molecules (Just, Luthe, & Viet, 1983).

Role in Leukotriene Synthesis

  • Specific derivatives of arachidonic acid, which share structural features with the subject compound, have been used as intermediates in leukotriene synthesis. This application is significant in understanding inflammatory processes (Baldwin, Reed, & Thomas, 1981).

Synthesis of Radioactively Labelled Arachidonic Acid Derivatives

  • The synthesis of radioactively labelled arachidonic acid derivatives, including compounds similar to Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate, has been reported. These derivatives are useful in investigating the mechanistic features of eicosanoid biosynthesis (Romanov et al., 2004).

Investigation of Fatty Acid Hydroperoxides

  • Research on the catalytic transformation of fatty acid hydroperoxides, including compounds similar to Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate, has been conducted. This work is significant for understanding the chemical reactivity and potential applications of these compounds (Haynes & Vonwiller, 1990).

properties

Product Name

Methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h2,4-5,7-8,10-11,13,22H,3,6,9,12,14-20H2,1H3/b4-2-,7-5-,10-8-,13-11-

InChI Key

OZKZRNXTERFDEC-WGBGRZMPSA-N

Isomeric SMILES

COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCO

Canonical SMILES

COC(=O)CCCC=CCC=CCC=CCC=CCCCCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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